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2-one

Cat. No.: B8797406 Get Quote

Introduction

Exaltolide, a synthetic macrocyclic musk, is a cornerstone of the fragrance industry, prized for

its elegant and persistent musky odor with subtle fruity and animalic undertones. Chemically

designated as pentadecanolide, this 15-membered ring lactone is a valuable component in a

wide array of consumer products, from fine fragrances to laundry detergents.[1][2][3][4][5][6][7]

[8] A thorough understanding of its spectral characteristics is paramount for researchers,

scientists, and professionals involved in drug development and quality control to ensure its

identity, purity, and proper application. This technical guide provides an in-depth look at the

spectroscopic data of Exaltolide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols

and data visualization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Exaltolide.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.12 t 2H -O-CH₂-

~2.32 t 2H -CH₂-C(=O)-

~1.63 m 4H
-O-CH₂-CH₂- and -

CH₂-CH₂-C(=O)-

~1.25 br s 18H -(CH₂)₉-

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

Chemical Shift (δ) ppm Assignment

173.9 C=O

63.6 -O-CH₂-

34.4 -CH₂-C(=O)-

28.9 Methylene Chain

27.2 Methylene Chain

26.5 Methylene Chain

26.3 Methylene Chain

26.2 Methylene Chain

25.9 Methylene Chain

25.1 Methylene Chain

24.8 Methylene Chain

21.9 Methylene Chain

Table 3: Infrared (IR) Spectroscopy Data for Exaltolide
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Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong C-H stretch (asymmetric)

2854 Strong C-H stretch (symmetric)

1735 Strong C=O stretch (ester)

1463 Medium
C-H bend (methylene

scissoring)

1245 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Exaltolide

m/z Relative Intensity (%) Assignment

240 15 [M]⁺ (Molecular Ion)

98 100 [C₆H₁₀O]⁺

84 85 [C₅H₈O]⁺

69 70 [C₅H₉]⁺

55 95 [C₄H₇]⁺

41 80 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Exaltolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the Exaltolide molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a 5 mm broadband probe.

Sample Preparation:
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Weigh approximately 10-20 mg of solid Exaltolide.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-15 ppm

Number of Scans: 16 to 64, depending on concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26

ppm).

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-200 ppm

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.
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Acquisition Time: 1-2 seconds.

Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the peaks in the ¹H spectrum.

Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Exaltolide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid Exaltolide directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and automatically subtracted from the sample spectrum.

Data Processing:

The resulting interferogram is automatically converted to a spectrum of transmittance or

absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Identify and label the characteristic absorption bands corresponding to the functional groups

in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Exaltolide.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas

Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

Dissolve a small amount of Exaltolide in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Acquisition Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).[9][10][11][12]

Electron Energy: 70 eV.[9][10][11][12]

Ion Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: A typical scan speed allows for the acquisition of several spectra across a

chromatographic peak if GC-MS is used.
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Data Processing:

The mass spectrum is generated by plotting the relative abundance of ions against their

mass-to-charge (m/z) ratio.

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in

structural elucidation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Exaltolide.
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General Workflow for Spectroscopic Analysis of Exaltolide
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Caption: General workflow for the spectroscopic analysis of Exaltolide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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